

An In-depth Technical Guide to Sodium Trimethylacetate Hydrate

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Compound of Interest

Compound Name: Sodium trimethylacetate hydrate

Cat. No.: B116614

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Introduction

Sodium trimethylacetate, also known as sodium pivalate, is the sodium salt of pivalic acid. It is an organic compound that, in its hydrated form, is utilized in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental applications of **sodium trimethylacetate hydrate**, with a focus on quantitative data and detailed methodologies.

Chemical Structure and Properties

Sodium trimethylacetate hydrate is the hydrated form of the sodium salt of 2,2-dimethylpropanoic acid. The central feature of the pivalate anion is a quaternary carbon atom bonded to three methyl groups and a carboxylate group. This bulky tert-butyl group imparts specific steric and electronic properties that influence its reactivity and applications.

Physicochemical Properties

A summary of the key physicochemical properties of **sodium trimethylacetate hydrate** is presented in Table 1.

Property	Value	Reference
Synonyms	Sodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate, Sodium 2,2- dimethylpropanoate hydrate	[1][2][3]
CAS Number	143174-36-1	[1][3][4]
Molecular Formula	C ₅ H ₉ NaO ₂ ·xH ₂ O	[3]
Molecular Weight	124.11 g/mol (anhydrous basis)	
Appearance	White to almost white crystalline powder	[1]
Purity	>98.0%	
Storage Temperature	Room temperature, in a cool and dark place (<15°C recommended)	

Note: The exact number of water molecules (x) in the hydrated form can vary.

Synthesis of Sodium Trimethylacetate

A common method for the preparation of sodium trimethylacetate (sodium pivalate) involves the neutralization of pivalic acid with a sodium base.[5]

Experimental Protocol: Synthesis of Sodium Pivalate

Materials:

- Pivalic acid
- Sodium hydroxide (1 equivalent)
- Methanol (refluxing)
- Diethyl ether (Et₂O)

Procedure:

- Pivalic acid is dissolved in methanol.
- One equivalent of sodium hydroxide is added to the solution.
- The mixture is stirred and heated to reflux for 3 hours.
- After cooling, the resulting solid precipitate is collected.
- The solid is washed with a mixture of diethyl ether and methanol (99:1 v/v).
- The final product is dried under vacuum.^[5]

Applications in Organic Synthesis

Sodium pivalate and related pivalic acid derivatives are frequently employed as additives in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pivalate anion can act as a ligand or a base, facilitating key steps in the catalytic cycle.^[6]

Experimental Protocol: Carbonylative Suzuki-Miyaura Reaction

The following is a representative protocol for a carbonylative Suzuki-Miyaura reaction where pivalic acid (which would be deprotonated to the pivalate anion under basic conditions) is used to suppress undesired side reactions.

Materials:

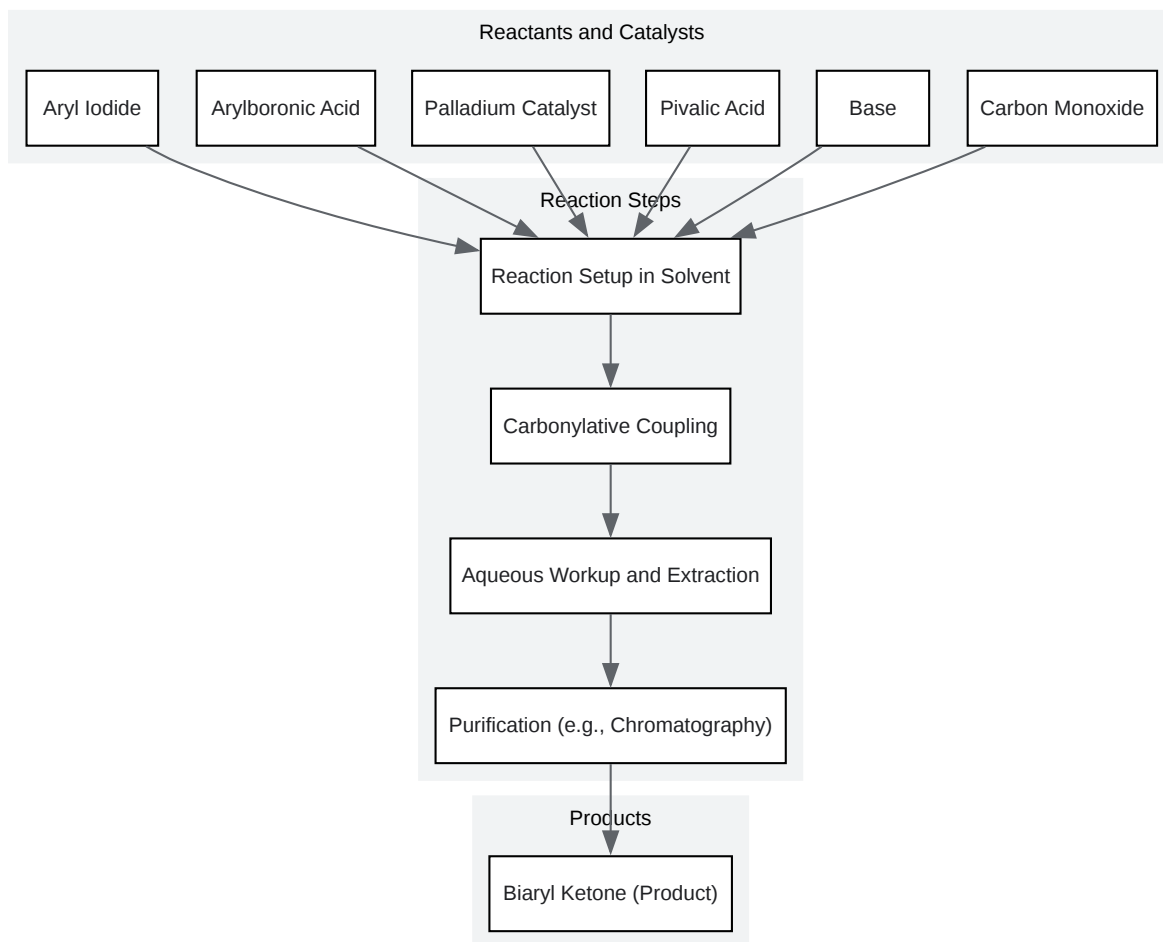
- Aryl iodide
- Arylboronic acid
- Palladium catalyst (e.g., generated in situ from a palladium source)
- Pivalic acid (tBuCO_2H)
- Base (e.g., K_2CO_3)

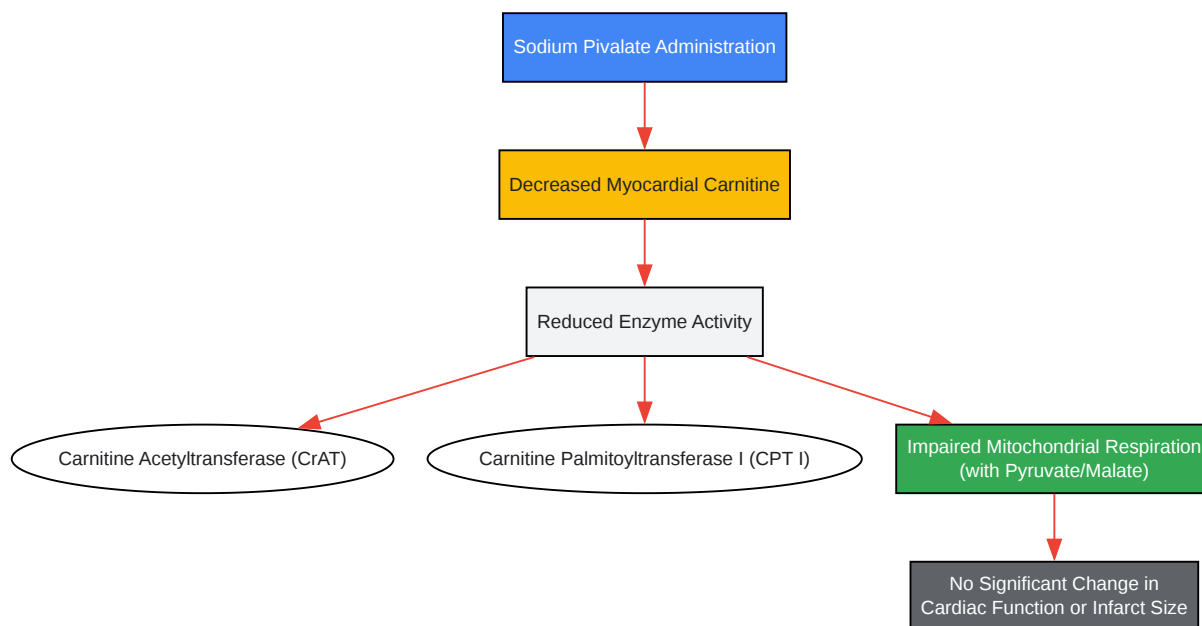
- Solvent (e.g., PEG-400)
- Carbon monoxide (CO) atmosphere

Procedure:

- To a reaction vessel, add the aryl iodide, arylboronic acid, palladium source, and pivalic acid.
- The vessel is flushed with carbon monoxide.
- The solvent and base are added.
- The reaction mixture is stirred at room temperature under a CO atmosphere until the reaction is complete (monitored by TLC or GC).
- Upon completion, the product is extracted and purified by standard methods (e.g., column chromatography).[6]

Logical Workflow for a Carbonylative Suzuki-Miyaura Reaction





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